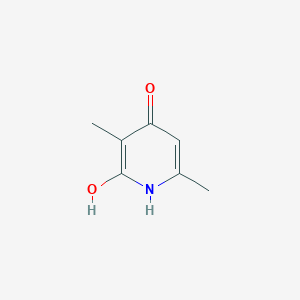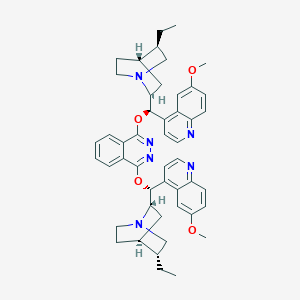![molecular formula C10H12O2 B7884248 (1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane](/img/structure/B7884248.png)
(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
Descripción general
Descripción
Dicyclopentadiene diepoxide, also known as dicyclopentadiene dioxide, is a chemical compound with the molecular formula C10H12O2. It appears as a colorless to pale yellow liquid and is characterized by its two cyclopentadiene rings connected by an oxygen atom. This compound is soluble in organic solvents such as acetone, ethanol, and ether, but it is insoluble in water . Dicyclopentadiene diepoxide is commonly used in the field of polymer chemistry, particularly as a crosslinking agent in the production of epoxy resins .
Métodos De Preparación
Dicyclopentadiene diepoxide is typically prepared through the epoxidation of dicyclopentadiene. One common method involves using hydrogen peroxide as the oxidant and cross-linked H3PW12O40/SiO2 as the catalyst. The optimal reaction conditions include using chloroform as the solvent, a catalyst amount of 0.6 g (30% w/w), a molar ratio of dicyclopentadiene to hydrogen peroxide of 1:3, a reaction temperature of 60°C, and a reaction time of 12 hours. Under these conditions, the conversion of dicyclopentadiene is 68.9%, with a selectivity to dicyclopentadiene diepoxide of 97.2% .
Análisis De Reacciones Químicas
Dicyclopentadiene diepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxy compounds.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dicyclopentadiene diepoxide has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used as a rubber additive and in adhesives, especially those used at high temperatures.
Mecanismo De Acción
The mechanism of action of dicyclopentadiene diepoxide involves the epoxy groups reacting with curing agents or other reactive compounds to form a three-dimensional network structure. This network provides the resulting epoxy resin with improved mechanical properties, such as increased strength and durability . The molecular targets and pathways involved in these reactions are primarily the epoxy groups and the reactive sites on the curing agents.
Comparación Con Compuestos Similares
Dicyclopentadiene diepoxide is unique due to its specific structure and reactivity. Similar compounds include:
Cyclohexene oxide: Another epoxy compound used in polymer chemistry.
Epoxidized soybean oil: A bio-based epoxy compound used as a plasticizer and stabilizer in PVC.
Bisphenol A diglycidyl ether: A common epoxy resin precursor used in coatings and adhesives.
Compared to these compounds, dicyclopentadiene diepoxide offers unique advantages in terms of its reactivity and the mechanical properties it imparts to epoxy resins.
Propiedades
IUPAC Name |
(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3?,4-,5+,6?,7?,8?,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFAMSJAKLNB-KPYRZFDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C3CC4C(C3[C@@H]1C5C2O5)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
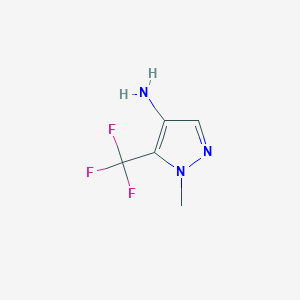
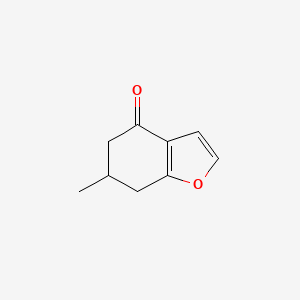

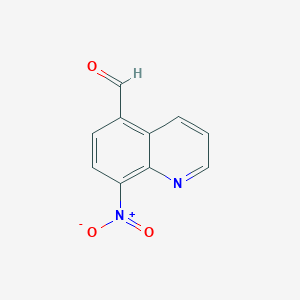
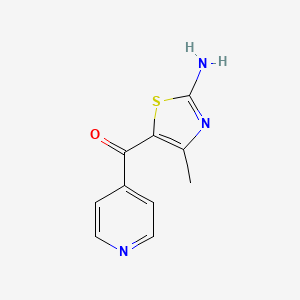
![3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B7884236.png)
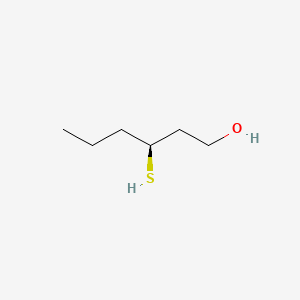

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7884263.png)
![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B7884265.png)

